molecular formula C25H26Cl2N4O B2663123 1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea CAS No. 1171540-87-6

1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Cat. No.: B2663123
CAS No.: 1171540-87-6
M. Wt: 469.41
InChI Key: VBPHEIOLVMCYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H26Cl2N4O and its molecular weight is 469.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20Cl2N4OC_{20}H_{20}Cl_2N_4O, with a molecular weight of approximately 396.31 g/mol. The compound features a urea moiety substituted with a dichlorophenyl group and a dimethylaminophenyl group, which are crucial for its biological activity.

Structural Characteristics

  • Urea Group : This functional group is known for its role in various biological activities, particularly in enzyme inhibition.
  • Dichlorophenyl Substitution : The presence of chlorine atoms can enhance lipophilicity and affect the compound's interaction with biological targets.
  • Dimethylaminophenyl Group : This moiety may contribute to the compound's ability to penetrate cell membranes, influencing its bioactivity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related study reported that urea derivatives showed promising growth inhibition against various cancer cell lines, with IC50 values ranging from 0.09 µM to 7.2 µM against Plasmodium falciparum (Pf) .

Case Study: In Vitro Activity

A specific evaluation of related phenylurea derivatives indicated that modifications at the para position significantly enhanced anticancer activity. For example:

CompoundIC50 (µM)Selectivity Index
Compound A0.4030
Compound B0.0954

These findings suggest that structural modifications can lead to improved potency and selectivity against cancer cells .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated that these compounds may bind effectively to ATP-binding sites on target proteins, leading to reduced enzymatic activity and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the substitution pattern on the urea and phenyl rings plays a pivotal role in determining biological activity. Key observations include:

  • Positioning of Substituents : The 3-substituted urea derivatives generally exhibited superior activity compared to their 4-substituted counterparts.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake, thereby improving bioavailability .

Summary of SAR Findings

Structural FeatureActivity Impact
3-substituted UreaHigher potency
Para-fluoro substitutionComparable activity
Dimethylamino groupEnhanced membrane permeability

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26Cl2N4O/c1-30(2)20-10-7-18(8-11-20)24(31-14-13-17-5-3-4-6-23(17)31)16-28-25(32)29-19-9-12-21(26)22(27)15-19/h3-12,15,24H,13-14,16H2,1-2H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPHEIOLVMCYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.